REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.[CH:11]#[C:12][CH:13](OS(C1C=CC(C)=CC=1)(=O)=O)[CH3:14].[OH-].[Na+].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:9][C:5]1[C:6]([O:8][CH:13]([CH3:14])[C:12]#[CH:11])=[CH:7][C:2]([NH2:1])=[C:3]([F:10])[CH:4]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)O)Cl)F
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C#CC(C)OS(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
71 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with toluene (10 mL×2)
|
Type
|
WASH
|
Details
|
washed with water (10 mL×2)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under vacuum from the resulting toluene solution
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1OC(C#C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.87 mmol | |
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 56.1% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |